molecular formula C12H10ClN5S B501389 3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl methyl sulfide

3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl methyl sulfide

Cat. No.: B501389
M. Wt: 291.76g/mol
InChI Key: IQFFTJXPTNQESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl methyl sulfide is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a methylthio group at the 7-position and a 2-chlorobenzyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl methyl sulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.

    Fusing the Triazole and Pyrimidine Rings: The triazole ring is then fused with a pyrimidine ring through a condensation reaction, often involving a suitable aldehyde or ketone.

    Introduction of the Methylthio Group: The methylthio group is introduced at the 7-position of the fused ring system through a nucleophilic substitution reaction using a methylthiol reagent.

    Attachment of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is attached at the 3-position through a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the 2-chlorobenzyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzyl derivatives

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl methyl sulfide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with various biological targets.

    Material Science: Its heterocyclic structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific enzymes or receptors.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl methyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl methyl sulfide
  • 7-(Methylthio)-3-(2-fluorobenzyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine
  • 7-(Methylthio)-3-(2-bromobenzyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to its analogs. The presence of the 2-chlorobenzyl group, in particular, may influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C12H10ClN5S

Molecular Weight

291.76g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-7-methylsulfanyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C12H10ClN5S/c1-19-12-10-11(14-7-15-12)18(17-16-10)6-8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3

InChI Key

IQFFTJXPTNQESA-UHFFFAOYSA-N

SMILES

CSC1=NC=NC2=C1N=NN2CC3=CC=CC=C3Cl

Canonical SMILES

CSC1=NC=NC2=C1N=NN2CC3=CC=CC=C3Cl

Origin of Product

United States

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